![molecular formula C12H7F3O2S B3164752 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid CAS No. 893733-18-1](/img/structure/B3164752.png)
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid
説明
The compound “5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid” is a complex organic compound that contains a thiophene ring and an isoxazol moiety . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” is complex, containing a thiophene ring and an isoxazol moiety . The thiophene ring is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学的研究の応用
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of proteins and other biomolecules. In one study, this compound was used to detect the presence of the protein E. coli OmpF in a sample of bacterial cells. In addition, this compound has been used to study the binding of proteins to DNA, as well as to detect the presence of DNA in a sample. Other potential applications of this compound include its use as a fluorescent dye for imaging, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds.
作用機序
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is not fully understood. However, it is believed that the trifluoromethyl group attached to the phenyl ring of this compound is responsible for its fluorescence properties. This group is thought to interact with the environment, causing a change in the energy state of the molecule and resulting in the emission of light.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, one study has shown that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
The main advantage of using 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid in lab experiments is its fluorescent properties, which make it a useful tool for imaging and detection of proteins and other biomolecules. Additionally, this compound is relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to using this compound in lab experiments. For example, its fluorescence properties can be affected by the pH of the environment, and its solubility can be limited in certain solvents.
将来の方向性
Given the potential applications of 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid, there are a number of possible future directions for research. One area of research is to further investigate the biochemical and physiological effects of this compound, with the aim of developing it as a therapeutic agent for neurological disorders. Other possible future directions include the development of new methods for the synthesis of this compound, as well as the development of new fluorescent probes for the detection of proteins and other biomolecules. Finally, further research is needed to investigate the potential applications of this compound as a catalyst for chemical reactions.
特性
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZMQSDGYZWVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199157 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893733-18-1 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893733-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



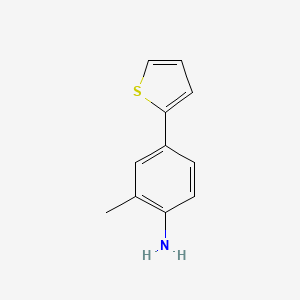
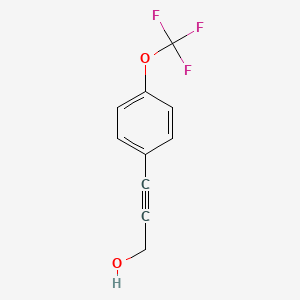
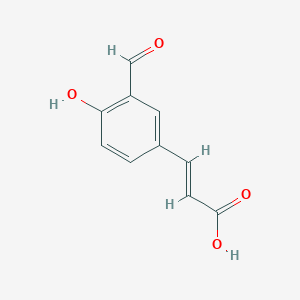
![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)
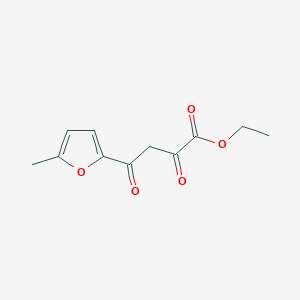
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3164693.png)
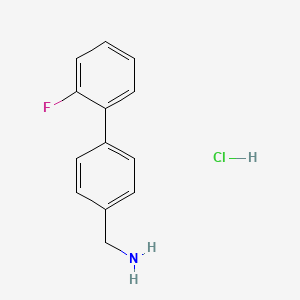

![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)
![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)
![(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3164734.png)
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)
![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)
